

# Ceralifimod Administration Protocol for In Vivo Rodent Studies: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

This document provides detailed application notes and protocols for the in vivo administration of **Ceralifimod** (ONO-4641) in rodent models. **Ceralifimod** is a potent and selective agonist of sphingosine-1-phosphate receptors 1 and 5 (S1P1 and S1P5), playing a crucial role in lymphocyte trafficking and immune modulation.[1][2] These protocols are designed to guide researchers in conducting reproducible in vivo studies to evaluate the efficacy and mechanism of action of **Ceralifimod** in preclinical models of autoimmune diseases, particularly experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis.

## **Mechanism of Action and Signaling Pathway**

Ceralifimod is an immunomodulatory compound that acts as a functional antagonist of the S1P1 receptor.[3] By binding to S1P1 on lymphocytes, it induces receptor internalization and degradation, thereby preventing lymphocytes from egressing out of lymph nodes.[3] This sequestration of lymphocytes in secondary lymphoid organs reduces the infiltration of autoreactive lymphocytes into the central nervous system (CNS), mitigating inflammation and subsequent tissue damage.[2] Ceralifimod also demonstrates agonistic activity at the S1P5 receptor, which is expressed in the CNS, although the full implications of this interaction are still under investigation.

### **S1P1** and **S1P5** Signaling Pathway





Click to download full resolution via product page

Caption: **Ceralifimod** activates S1P1 and S1P5 receptors, leading to downstream signaling and receptor internalization, ultimately inhibiting lymphocyte egress.

## **Quantitative Data Summary**

The following tables summarize the in vivo effects of Ceralifimod in rodent models of EAE.

Table 1: Effect of Ceralifimod on Peripheral Blood Lymphocyte Counts in NOD Mice

| Treatment Group   | Dose (mg/kg) | Mean Reduction in<br>Lymphocytes (%) | Time Point |  |
|-------------------|--------------|--------------------------------------|------------|--|
| Vehicle (0.5% MC) | -            | 0                                    | 24 hours   |  |
| Ceralifimod       | 0.01         | ~20                                  | 24 hours   |  |
| Ceralifimod       | 0.03         | ~60                                  | 24 hours   |  |
| Ceralifimod       | 0.1          | ~80                                  | 24 hours   |  |

Table 2: Efficacy of **Ceralifimod** in a Rat EAE Model



| Treatment Group   | Dose (mg/kg) | Maximum Clinical Score<br>(Mean ± SEM) |  |
|-------------------|--------------|----------------------------------------|--|
| Vehicle (0.5% MC) | -            | 3.5 ± 0.3                              |  |
| Ceralifimod       | 0.03         | 1.8 ± 0.5                              |  |
| Ceralifimod       | 0.1          | 0.3 ± 0.2                              |  |

<sup>\*</sup>p < 0.01 vs. Vehicle

Table 3: Pharmacokinetic Parameters of **Ceralifimod** in Rodents

Specific pharmacokinetic data for **Ceralifimod** (ONO-4641) in rodents, such as half-life, Cmax, Tmax, and oral bioavailability, are not readily available in the public domain. For comparative reference, the pharmacokinetic parameters of another S1P modulator, Fingolimod, in rodents are provided below. Note: These values are for reference only and may not be representative of **Ceralifimod**'s pharmacokinetics.

| Compo<br>und   | Species | Dose<br>(mg/kg) | Route | Tmax<br>(h) | Cmax<br>(ng/mL) | Half-life<br>(h) | Oral<br>Bioavail<br>ability<br>(%) |
|----------------|---------|-----------------|-------|-------------|-----------------|------------------|------------------------------------|
| Fingolim<br>od | Rat     | 1.0             | Oral  | 4.0         | 23.9            | 10.0             | 66                                 |
| Fingolim<br>od | Mouse   | 1.0             | Oral  | 2.0         | 114             | 7.0              | 48                                 |

# **Experimental Protocols Ceralifimod Formulation and Administration**

#### Materials:

- Ceralifimod (ONO-4641) powder
- Methylcellulose (MC), 0.5% (w/v) in sterile water



- Sterile water
- Vortex mixer
- Sonicator
- Oral gavage needles (size appropriate for rats or mice)
- Syringes

#### Protocol:

- Vehicle Preparation: Prepare a 0.5% (w/v) solution of methylcellulose in sterile water. This solution serves as the vehicle for **Ceralifimod** suspension.
- Ceralifimod Suspension:
  - Calculate the required amount of **Ceralifimod** based on the desired dose (e.g., 0.01, 0.03, or 0.1 mg/kg) and the number and weight of the animals.
  - Weigh the Ceralifimod powder and suspend it in the 0.5% methylcellulose vehicle to the final desired concentration.
  - Vortex the suspension vigorously for 1-2 minutes to ensure homogeneity.
  - If necessary, sonicate the suspension for 5-10 minutes to aid in dispersion.
- · Oral Administration:
  - Administer the Ceralifimod suspension to the animals via oral gavage. The typical administration volume is 5-10 mL/kg for rats and 10 mL/kg for mice.
  - Ensure the suspension is well-mixed immediately before each administration.
  - For chronic studies, Ceralifimod is typically administered once daily.

# Induction of Experimental Autoimmune Encephalomyelitis (EAE)



#### Materials:

- Female Lewis rats (8-10 weeks old)
- Guinea pig spinal cord homogenate (GPSCH) or myelin basic protein (MBP)
- Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
- Syringes and needles

#### Protocol:

- Antigen Emulsion Preparation: Prepare an emulsion of GPSCH or MBP in CFA.
- Immunization:
  - On day 0, immunize each rat with a subcutaneous injection of the antigen emulsion into one hind footpad.
  - The total volume of the injection is typically 0.1 mL.
- Clinical Scoring:
  - Monitor the animals daily for clinical signs of EAE starting from day 7 post-immunization.
  - Score the clinical signs based on a standardized scale (e.g., 0 = no signs; 1 = limp tail; 2 = hind limb weakness; 3 = hind limb paralysis; 4 = moribund; 5 = death).

#### Materials:

- Female NOD mice (8-10 weeks old)
- Myelin oligodendrocyte glycoprotein (MOG) 35-55 peptide
- Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
- Pertussis toxin (PTX)
- Phosphate-buffered saline (PBS)



· Syringes and needles

#### Protocol:

- Antigen Emulsion Preparation: Prepare an emulsion of MOG 35-55 peptide in CFA.
- Immunization:
  - On day 0, immunize each mouse with a subcutaneous injection of the MOG/CFA emulsion at the base of the tail or in the flank.
  - o On days 0 and 2, administer pertussis toxin intraperitoneally.
- Clinical Scoring:
  - Monitor the animals daily for clinical signs of EAE starting from day 7 post-immunization using a standardized scoring system as described for rats.

# Ceralifimod Treatment in EAE Models Experimental Workflow





Click to download full resolution via product page

Caption: Experimental workflow for evaluating **Ceralifimod** in rodent EAE models.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Efficacy and immunomodulatory actions of ONO-4641, a novel selective agonist for sphingosine 1-phosphate receptors 1 and 5, in preclinical models of multiple sclerosis -PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy and immunomodulatory actions of ONO-4641, a novel selective agonist for sphingosine 1-phosphate receptors 1 and 5, in preclinical models of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Ceralifimod Administration Protocol for In Vivo Rodent Studies: Application Notes]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1668400#ceralifimod-administration-protocol-for-in-vivo-rodent-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com